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  • Product: 4-(Piperazin-1-yl)benzonitrile hydrochloride
  • CAS: 116290-72-3

Core Science & Biosynthesis

Foundational

Chemical Properties and Stability Profiling of 4-(Piperazin-1-yl)benzonitrile Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary In modern pharmaceutical development, 4-(piperazin-1-yl)benzonitrile hydrochloride serves as a vital pharmacophore and synthetic intermediate, frequently utilized in the design of CNS agents, cereblon b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, 4-(piperazin-1-yl)benzonitrile hydrochloride serves as a vital pharmacophore and synthetic intermediate, frequently utilized in the design of CNS agents, cereblon binders, and targeted protein degraders (PROTACs). While the free base (1[1]) offers synthetic utility, the hydrochloride salt is preferred in late-stage development due to its enhanced aqueous solubility and superior solid-state stability. This whitepaper dissects the physicochemical properties of this compound, maps its intrinsic degradation pathways, and provides a self-validating analytical protocol for stability-indicating assays (SIAs).

Physicochemical Profiling & Structural Causality

The molecule is bifunctional, comprising a rigid, electron-withdrawing benzonitrile core and a flexible, basic piperazine ring .

  • The Hydrochloride Salt Advantage: Converting the secondary amine of the piperazine ring to its hydrochloride salt protonates the nitrogen, significantly increasing the compound's polarity and aqueous solubility. This protonation also sterically and electronically shields the amine from ambient atmospheric oxidation during long-term storage.

  • Reactivity Centers: The stability of this compound is governed by two competing reactive sites. The electron-rich nitrogen atoms of the piperazine ring are highly susceptible to oxidative attack, while the electrophilic carbon of the nitrile (-C≡N) group is vulnerable to nucleophilic attack (hydrolysis) under extreme pH conditions.

Mechanisms of Chemical Degradation

Understanding the specific degradation pathways is critical for formulation design and regulatory compliance per 2[2].

A. Oxidative Degradation (N-Oxidation)

The most prominent vulnerability of piperazine derivatives is oxidation. Under oxidative stress (e.g., exposure to peroxides or transition metal impurities), the secondary amine of the piperazine ring readily undergoes N-oxidation to form an N-oxide degradant [3][4].

  • Formulation Implication: Excipients known to harbor trace peroxides (such as polyethylene glycols or polysorbates) must be rigorously screened or formulated with antioxidants to prevent API degradation[5].

B. Hydrolytic Degradation (Nitrile Hydration)

While stable at a neutral pH, the benzonitrile moiety undergoes sequential hydrolysis under strong acidic or basic conditions. The cyano group initially hydrates to form a primary amide (4-(piperazin-1-yl)benzamide). Under prolonged or extreme hydrolytic stress, this amide further hydrolyzes into a carboxylic acid (4-(piperazin-1-yl)benzoic acid), accompanied by the release of ammonia.

C. Photolytic & Thermal Degradation

Exposure to UV/Vis light can induce radical-mediated cleavage of the piperazine ring. Elevated temperatures primarily act as a thermodynamic catalyst, accelerating the aforementioned oxidative and hydrolytic pathways rather than initiating novel thermal decomposition routes.

Experimental Protocol: Self-Validating Forced Degradation Workflow

To establish a robust Stability-Indicating Assay (SIA), forced degradation studies must be designed as self-validating systems . This means the protocol must inherently prove its own analytical accuracy through internal controls, precise quenching, and mass balance verification.

Step 1: Baseline Establishment (The Internal Control)

  • Action: Prepare a 1.0 mg/mL stock solution of 4-(piperazin-1-yl)benzonitrile HCl in an inert diluent (e.g., 50:50 Acetonitrile/Water). Inject immediately via HPLC-DAD-MS.

  • Causality: This establishes the 100% reference peak area and confirms the intrinsic purity of the API before any stress is applied.

Step 2: Stress Application (The Variables) Subject aliquots of the stock solution to the conditions outlined in the Data Presentation table below.

Step 3: Quenching & Neutralization (The Arrest)

  • Action: At designated time points, precisely neutralize acidic samples with 1M NaOH and basic samples with 1M HCl to achieve a pH of ~7.0.

  • Causality: Neutralization is a critical self-validating step. It instantly halts the degradation reaction, ensuring the analytical snapshot is temporally accurate. Furthermore, injecting highly acidic or basic samples will dissolve the silica backbone of the HPLC column or cleave its stationary phase ligands, leading to shifting retention times and invalid data.

Step 4: Orthogonal Analysis & Mass Balance (The Validation)

  • Action: Analyze the quenched samples using a gradient HPLC method.

  • Causality: Calculate the Mass Balance ( ∑Areadegradants​+Areaparent​≈100%±5% ). If the mass balance falls below 90%, the system flags an error: degradants are either volatile, non-UV absorbing, or permanently retained on the column. This self-validation metric dictates whether orthogonal detectors (like MS or CAD) must be deployed.

Data Presentation: Forced Degradation Matrix

The following table summarizes the quantitative parameters and expected outcomes for the forced degradation of 4-(piperazin-1-yl)benzonitrile HCl.

Stress ConditionReagents & ParametersPrimary Degradation PathwayExpected Major Degradants
Hydrolytic (Acid) 0.1 M HCl, 60°C, 24hNitrile HydrolysisBenzamide & Benzoic acid derivatives
Hydrolytic (Base) 0.1 M NaOH, 60°C, 24hNitrile HydrolysisBenzamide & Benzoic acid derivatives
Oxidative 3% H₂O₂, 25°C, 24hN-OxidationPiperazine N-oxide
Thermal Solid state, 80°C, 7 daysGeneral DecompositionMinor secondary products
Photolytic UV/Vis (ICH Q1B), 1.2M lux-hRadical CleavageRing cleavage products

Degradation Pathway Visualization

DegradationPathway Parent 4-(piperazin-1-yl)benzonitrile HCl (API / Intermediate) Oxidation Oxidative Stress (H2O2 / ROS) Parent->Oxidation Peroxides Hydrolysis Hydrolytic Stress (Acid / Base) Parent->Hydrolysis pH Extremes Photolysis Photolytic Stress (UV / Vis Light) Parent->Photolysis ICH Q1B Exposure NOxide Piperazine N-oxide (Primary Oxidative Degradant) Oxidation->NOxide N-oxidation Amide Benzamide Derivative (Intermediate) Hydrolysis->Amide Partial Hydrolysis Cleavage Ring Cleavage Products (Radical Mediated) Photolysis->Cleavage Photodegradation Carboxylic Benzoic Acid Derivative (Final Hydrolytic Degradant) Amide->Carboxylic Complete Hydrolysis

Degradation pathways of 4-(piperazin-1-yl)benzonitrile HCl under environmental stress.

Strategic Recommendations

For drug development professionals utilizing 4-(piperazin-1-yl)benzonitrile hydrochloride:

  • Storage: Maintain the compound in a desiccated environment, protected from light, at controlled room temperature (20°C to 25°C) to mitigate baseline hydrolysis and photolysis.

  • Formulation: Avoid excipients with high peroxide values. If liquid formulations are required, buffer the system to a pH of 5.5–6.5 to minimize both the base-catalyzed hydrolysis of the nitrile and the deprotonation of the piperazine ring (which would increase its susceptibility to oxidation).

References

  • Bio-Fount. "68104-63-2|4-(1-piperazinyl)benzonitrile". Bio-Fount Chemical Database.
  • ICH. "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products". International Council for Harmonisation.
  • BenchChem. "Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide". BenchChem Technical Resources.
  • SCIRP. "Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium". Scientific Research Publishing.
  • JETIR. "Oxidation Study of Piperazine by N-Chloro-P-Toluenesulphonamide[CAT] in Acidic Buffer Medium". Journal of Emerging Technologies and Innovative Research.

Sources

Exploratory

Pharmacokinetics of 4-(piperazin-1-yl)benzonitrile hydrochloride derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 4-(Piperazin-1-yl)benzonitrile Derivatives Introduction: The Piperazine Scaffold in Modern Drug Discovery The piperazine ring is a quintessential privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-(Piperazin-1-yl)benzonitrile Derivatives

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Its prevalence is due to the unique combination of structural and physicochemical properties it imparts. The two nitrogen atoms in the six-membered ring can be functionalized to modulate properties like solubility, lipophilicity, and metabolic stability, while also serving as a versatile linker to orient pharmacophoric groups for optimal target engagement.

The 4-(piperazin-1-yl)benzonitrile core, characterized by a piperazine ring attached to a benzonitrile moiety, represents a significant chemical class with demonstrated biological potential. However, translating this potential into a viable therapeutic agent is critically dependent on understanding its pharmacokinetic (PK) profile—the journey of the drug through the body. This guide, intended for drug development professionals, provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, grounded in established experimental methodologies and field-proven insights. Understanding this profile is not merely an academic exercise; it is fundamental to optimizing efficacy, ensuring safety, and designing rational dosing regimens for clinical success.

Section 1: The Core Pharmacokinetic Profile (ADME)

The overall exposure and therapeutic window of a 4-(piperazin-1-yl)benzonitrile derivative are governed by the interplay of its ADME properties.

Absorption

For orally administered drugs, absorption is the first critical hurdle. Many piperazine-containing compounds, including derivatives of the 4-(piperazin-1-yl)benzonitrile scaffold, exhibit favorable absorption characteristics. Preclinical studies on related structures often report good oral bioavailability, suggesting efficient permeation across the gastrointestinal tract.

The high lipid solubility of some piperazine derivatives contributes to their rapid and effective absorption, a key feature for agents targeting deep tissues. The basicity of the piperazine nitrogens (pKa values typically around 5.3 and 9.7) means the molecule's ionization state will change as it transits from the acidic environment of the stomach to the more neutral pH of the intestine, influencing both solubility and membrane permeability.

Distribution

Following absorption, a drug must distribute from systemic circulation to its target tissues. The volume of distribution (Vd) is a key parameter indicating the extent of this distribution. Piperazine derivatives often exhibit a large volume of distribution, suggesting extensive tissue penetration rather than confinement to the bloodstream.

For instance, a preclinical study on the antineoplastic prototype LQFM018, a piperazine-containing compound, highlighted its high degree of distribution, which was attributed to its lipophilicity. This characteristic is particularly advantageous for treating solid tumors or central nervous system disorders, where crossing biological barriers like the blood-brain barrier is essential.

Metabolism

Metabolism is the body's process of chemically modifying a drug, primarily in the liver, to facilitate its excretion. This is arguably the most critical and variable aspect of the pharmacokinetic profile for arylpiperazine derivatives.

Causality Behind Metabolic Pathways: The primary metabolic enzymes responsible for modifying these compounds are the cytochrome P450 (CYP) superfamily. The electron-rich aromatic rings (benzonitrile) and the nitrogen atoms of the piperazine scaffold are common sites for oxidative metabolism. Understanding these "metabolic hotspots" is crucial for rational drug design, as modifications at these sites can significantly enhance metabolic stability.

Common metabolic pathways for arylpiperazine derivatives include:

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the benzonitrile ring, often at positions ortho or para to the piperazine substituent.

  • N-Dealkylation: If the second nitrogen of the piperazine ring is substituted, cleavage of this alkyl group is a common metabolic route.

  • Nitrogen Oxidation: Direct oxidation of the piperazine nitrogen atoms can also occur.

A study on a dipeptidyl peptidase IV inhibitor containing a pyrimidinyl-piperazine moiety found that the major route of metabolism in rats, dogs, and humans was hydroxylation of the pyrimidine ring, catalyzed by CYP3A4 and CYP2D6. This highlights the cross-species similarities and the specific enzymes involved.

Caption: Generalized Phase I metabolic pathway for arylpiperazine derivatives.
Excretion

Once metabolized into more polar forms, the derivatives and their metabolites are eliminated from the body. The primary routes are renal (urine) and fecal (via bile). The balance between these routes depends on the physicochemical properties of the parent drug and its metabolites.

In a study of a [14C]-labeled piperazine derivative, PF-00734200, excretion patterns varied by species. In rats, the majority of the dose (66.0%) was recovered in the feces, whereas in dogs and humans, the primary route was urinary. This underscores the importance of conducting excretion studies in multiple species during preclinical development to better predict human outcomes. Total recovery of the administered dose is typically monitored over several days to ensure a complete mass balance is achieved.

Section 2: Methodologies for Pharmacokinetic Characterization

Reliable pharmacokinetic data is built upon robust and validated experimental protocols. The following outlines a standard workflow for a preclinical in vivo study.

In Vivo Preclinical Study Design

The rat is a commonly used model for initial in vivo PK screening due to its well-characterized physiology and cost-effectiveness. The goal is to determine key parameters like maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase cluster_modeling Data Modeling Phase Dose_IV Group 1: Intravenous (IV) (for Bioavailability) Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Blood_Collection Dose_PO Group 2: Oral Gavage (PO) Dose_PO->Blood_Collection Plasma_Processing Centrifuge to Isolate Plasma Store at -80°C Blood_Collection->Plasma_Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) LCMS_Analysis->PK_Calc Report Generate Final Report PK_Calc->Report

Foundational

A Comprehensive Technical Guide to 4-(piperazin-1-yl)benzonitrile Hydrochloride: Molecular Weight, 3D Structure, and Analytical Characterization

Introduction Arylpiperazine derivatives represent a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of a multitude of therapeutic agents. Their unique structural and electronic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Arylpiperazine derivatives represent a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of a multitude of therapeutic agents. Their unique structural and electronic properties allow for versatile interactions with various biological targets. Among these, 4-(piperazin-1-yl)benzonitrile and its hydrochloride salt are of particular interest to researchers in drug development. This compound serves as a critical intermediate in the synthesis of novel therapeutics, including potential anticancer, antimicrobial, and central nervous system (CNS) agents.[1]

This technical guide provides an in-depth analysis of 4-(piperazin-1-yl)benzonitrile hydrochloride, focusing on its fundamental physicochemical properties, a detailed exploration of its three-dimensional structure, and robust analytical protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key molecular entity.

Section 1: Physicochemical Properties and Molecular Weight

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. The hydrochloride salt of 4-(piperazin-1-yl)benzonitrile is favored in many applications for its improved solubility and stability compared to the free base.

PropertyValueSource(s)
Chemical Name 4-(piperazin-1-yl)benzonitrile hydrochlorideN/A
Synonyms 1-(4-Cyanophenyl)piperazine hydrochloride[2][3]
CAS Number 116290-72-3[4][5]
Molecular Formula C₁₁H₁₄ClN₃Calculated
Molecular Weight 223.71 g/mol Calculated
Appearance White to light yellow crystalline powder or solid[2][6]
Molecular Weight Determination

The molecular weight of the hydrochloride salt is derived from the sum of the atomic weights of its constituent atoms. The calculation begins with the free base, 4-(piperazin-1-yl)benzonitrile.

Step 1: Molecular Weight of the Free Base (C₁₁H₁₃N₃)

The molecular formula for the free base is C₁₁H₁₃N₃.[6][7] Using the atomic weights of carbon, hydrogen, and nitrogen, the molecular weight is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)131.00813.104
Nitrogen (N)314.00742.021
Total (Free Base) 187.25 g/mol

This calculated value aligns with data from multiple chemical suppliers.[2]

Step 2: Formation and Molecular Weight of the Hydrochloride Salt (C₁₁H₁₄ClN₃)

The hydrochloride salt is formed by the reaction of the basic piperazine nitrogen with hydrogen chloride (HCl). This protonates one of the nitrogen atoms, forming a positively charged piperazinium ion and a chloride counter-ion.

The molecular weight of hydrogen chloride (HCl) is:

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.453 g/mol

  • Total (HCl): 36.461 g/mol

The final molecular weight of 4-(piperazin-1-yl)benzonitrile hydrochloride is the sum of the free base and HCl:

187.246 g/mol (Free Base) + 36.461 g/mol (HCl) = 223.707 g/mol (rounded to 223.71 g/mol ).

Section 2: Three-Dimensional Structure and Conformation

Core Structural Features

The molecule consists of three key moieties:

  • Benzonitrile Group: A planar, aromatic phenyl ring substituted with a nitrile (-C≡N) group.

  • Piperazine Ring: A six-membered heterocyclic amine ring.

  • Hydrochloride Salt: The protonated nitrogen on the piperazine ring forms an ionic bond with a chloride anion. The protonation typically occurs at the N4 position, distal to the phenyl ring, though the exact site can be influenced by the crystalline environment.

Conformational Analysis

Expertise & Experience: In the absence of direct crystallographic evidence, the most logical starting point is to analyze the structures of similar, crystallized molecules. The piperazine ring is not planar; it adopts a puckered conformation to minimize steric and torsional strain.

The lowest energy conformation for a substituted piperazine ring is overwhelmingly the chair conformation . This is confirmed by X-ray crystallography studies of analogous structures, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. In this related structure, the piperazine ring clearly adopts a chair form.

Furthermore, the dihedral angle—the angle between the plane of the benzene ring and the plane formed by the central carbon atoms of the piperazine ring—in the aforementioned analog is approximately 30 degrees. This suggests a twisted, non-coplanar arrangement between the two rings in 4-(piperazin-1-yl)benzonitrile hydrochloride as well, which is a common feature in arylpiperazine structures.

Computational Modeling as a Predictive Tool

Authoritative Grounding: When experimental data is unavailable, in silico techniques like Density Functional Theory (DFT) are powerful, validated methods for predicting molecular geometry with high accuracy. DFT calculations are routinely used in medicinal chemistry to understand the 3D structure and electronic properties of small molecules.

The typical workflow for predicting the 3D structure involves a geometry optimization calculation. This process systematically alters the molecule's geometry to find the lowest energy, and therefore most stable, conformation.

G A 2D Structure of 4-(piperazin-1-yl)benzonitrile cation B Select Computational Method (e.g., DFT with B3LYP functional) A->B Input C Define Basis Set (e.g., 6-31G*) B->C Parameters D Perform Geometry Optimization Calculation C->D E Confirm Minimum Energy State (via Frequency Calculation) D->E Validation F Generate Predicted 3D Structure (e.g., Chair Conformation) E->F Output

Caption: Workflow for predicting 3D molecular structure via DFT.

Section 3: Experimental Protocols for Structural Verification

Trustworthiness: To ensure the identity and purity of 4-(piperazin-1-yl)benzonitrile hydrochloride, a combination of spectroscopic techniques is essential. The following protocols are self-validating systems, where the results from one technique (e.g., NMR) should be consistent with another (e.g., MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment and connectivity of every hydrogen (¹H) and carbon (¹³C) atom.

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol is adapted from standard methodologies for the analysis of piperazine compounds.[8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-(piperazin-1-yl)benzonitrile hydrochloride sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube. D₂O is often preferred for hydrochloride salts.

    • Add a small amount of an internal standard, such as DSS or a calibrated solvent peak, for referencing the chemical shifts.

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and signal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Expected Signals: Look for multiplets in the aromatic region (approx. 7-8 ppm) corresponding to the benzonitrile protons and multiplets in the aliphatic region (approx. 3-4 ppm) for the non-equivalent protons of the piperazine ring.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Expected Signals: Look for signals corresponding to the nitrile carbon (approx. 118 ppm), aromatic carbons, and the aliphatic carbons of the piperazine ring (approx. 40-50 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard or solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to confirm the relative ratios of protons in the molecule.

Section 4: Handling and Safety

As a laboratory chemical, 4-(piperazin-1-yl)benzonitrile hydrochloride must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).[7]

Hazard TypeGHS Classification and StatementsSource(s)
Acute Toxicity Warning: H302 - Harmful if swallowed.
Skin Irritation Warning: H315 - Causes skin irritation.
Eye Irritation Warning: H319 - Causes serious eye irritation.
Respiratory Irritation Warning: H335 - May cause respiratory irritation.[3]

Precautions for Safe Handling:

  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep in a dark place under an inert atmosphere to prevent degradation.[6]

Conclusion

4-(piperazin-1-yl)benzonitrile hydrochloride is a fundamentally important building block for drug discovery and chemical synthesis. Its precise molecular weight of 223.71 g/mol is a critical parameter for stoichiometric calculations. While its definitive 3D structure awaits elucidation by X-ray crystallography, a chair conformation for the piperazine ring is strongly supported by data from analogous compounds and predictive computational models. The robust analytical protocols outlined herein provide a clear pathway for researchers to verify the structure and purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors. A thorough understanding of its properties, structure, and safe handling procedures is paramount for its effective application in the development of next-generation pharmaceuticals.

References

  • Angene Chemical. (n.d.). 4-(Piperazin-1-Ylmethyl)Benzonitrile Hydrochloride(CAS# 1158548-82-3). Retrieved from angenechemical.com. [Link]

  • PubChemLite. (n.d.). 4-(piperazine-1-sulfonyl)benzonitrile hydrochloride (C11H13N3O2S). Retrieved from pubchemlite.com. [Link]

  • Chemazone. (n.d.). 4-(piperazin-1-ylmethyl)benzonitrile - 89292-70-6. Retrieved from chemazone.com. [Link]

  • Chemsrc.com. (2025, February 6). 4-(1-Piperazinylmethyl)benzonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from chemsrc.com. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of 4-(piperazin-1-yl)benzonitrile hydrochloride in Cell Culture Assays

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 4-(piperazin-1-yl)benzoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 4-(piperazin-1-yl)benzonitrile hydrochloride for use in in-vitro cell culture assays. Proper dissolution and subsequent dilution of this compound are paramount for generating accurate, reproducible, and interpretable experimental data. This guide moves beyond a simple set of instructions to explain the rationale behind solvent selection, stock solution preparation, and the critical importance of validating solvent tolerance in your specific cellular model. Adherence to these protocols will ensure the integrity of your results by minimizing artifacts arising from poor solubility or solvent-induced cytotoxicity.

Compound Profile and Physicochemical Rationale

4-(piperazin-1-yl)benzonitrile is a bifunctional organic molecule featuring a piperazine ring and a benzonitrile group.[1][2] The piperazine moiety often imparts potential biological activity, making it a common scaffold in medicinal chemistry, particularly for targeting the central nervous system.[2][3] The hydrochloride salt form is intentionally synthesized to improve the compound's handling characteristics and enhance its solubility in aqueous solutions compared to the free base.

Understanding these structural features is key to designing a successful dissolution strategy. While the hydrochloride salt aids aqueous solubility, the overall molecule retains significant lipophilic character, which can limit the maximum achievable concentration in purely aqueous systems like cell culture media.

Table 1: Physicochemical Properties of 4-(piperazin-1-yl)benzonitrile hydrochloride

PropertyValueSource(s)
CAS Number 68104-63-2 (for free base)[1]
Molecular Formula C₁₁H₁₃N₃ · HCl (Hydrochloride Salt)[4]
Molecular Weight 223.70 g/mol (Hydrochloride Salt)[4]
Appearance White to off-white crystalline powder or solid.[1]
Storage (Solid) Store at room temperature or 2-8°C, desiccated, and protected from light.[4]

Solvent Selection: Balancing Solubilizing Power and Biocompatibility

The primary challenge in preparing this compound for cell culture is to create a concentrated, sterile stock solution that can be accurately diluted to a final working concentration without precipitating in the aqueous culture medium or introducing cytotoxic levels of the solvent.

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 4-(piperazin-1-yl)benzonitrile hydrochloride. Its polar aprotic nature makes it an excellent solvent for a wide range of organic compounds that have limited aqueous solubility.[5]

However, DMSO itself can impact cell health, influencing proliferation, differentiation, and viability in a dose-dependent manner.[6][7][8] It is a widely accepted practice to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% and almost universally below 0.5%.[9][10][11] The precise tolerance is cell-line specific.[9][12]

Table 2: General Guidelines for Maximum DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral Cellular Impact & RecommendationsSource(s)
≤ 0.1% Considered the "gold standard" and generally safe for most cell lines, including sensitive ones, with minimal impact on cell function. Recommended for long-term exposure assays (> 24 hours).[9]
0.1% - 0.5% Often tolerated by robust cell lines for short- to medium-term exposures. A vehicle control is essential. The potential for off-target effects increases.[7][10][12]
0.5% - 1.0% May be acceptable for very short-term assays (e.g., < 24 hours) with hardy cell lines, but a solvent tolerance test is mandatory. OECD guidelines suggest a 1% limit for some assays.[9][11]
> 1.0% High risk of cytotoxicity and significant off-target effects. These concentrations should be avoided as they can compromise the validity of the experimental results.[8][11]

Experimental Protocols

These protocols provide a systematic approach from creating a concentrated stock to validating its use in your specific cell model.

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a highly concentrated stock solution, which serves as the foundation for all subsequent dilutions. Working with a high concentration minimizes the volume of solvent added to the final cell culture.

Materials:

  • 4-(piperazin-1-yl)benzonitrile hydrochloride powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of the compound needed to prepare the desired volume and concentration.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol ) / 1000]

    • Example for 1 mL of a 100 mM stock: Mass (mg) = 100 mM x 1 mL x (223.70 / 1000) = 22.37 mg

  • Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube. Perform this in a chemical fume hood or on a balance with appropriate containment.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the compound powder.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained. If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by further vortexing.[13] Allow the solution to return to room temperature before storage.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage (up to 1 year).

G cluster_prep Protocol 1: Stock Solution Preparation calc 1. Calculate Mass (e.g., 22.37 mg for 1mL of 100mM) weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso mix 4. Vortex Vigorously (Gentle warming if needed) add_dmso->mix store 5. Aliquot & Store (-20°C or -80°C) mix->store G cluster_dilution Protocol 2: Working Solution Preparation thaw 1. Thaw DMSO Stock Aliquot intermediate 2. Create Intermediate Dilution (e.g., 1:100 in Medium to 1mM) thaw->intermediate final_dilution 3. Perform Final Dilution (e.g., 100µL of 1mM into 9.9mL) intermediate->final_dilution mix_apply 4. Mix Gently & Apply to Cells final_dilution->mix_apply

Caption: Workflow for preparing the final working solution.

Protocol 3: Establishing a Cell-Specific Solvent Tolerance Curve

This is a critical validation step to ensure the trustworthiness of your experimental data. This protocol determines the maximum concentration of DMSO your specific cell line can tolerate without affecting its viability, which will define the upper limit for your compound's working concentration.

Materials:

  • Your specific cell line, seeded in a 96-well plate at the desired density

  • Complete cell culture medium

  • Sterile DMSO

  • A cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate and allow them to adhere and recover for 24 hours.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your culture medium to match the final concentrations you will test (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% "medium only" control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analysis: Normalize the results to the "medium only" control (set to 100% viability). Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that does not cause a statistically significant decrease in viability is your maximum tolerated concentration.

G cluster_validation Protocol 3: Solvent Tolerance Validation seed 1. Seed Cells in 96-well plate prepare 2. Prepare DMSO dilutions (e.g., 0% to 1%) seed->prepare treat 3. Treat Cells with DMSO dilutions prepare->treat incubate 4. Incubate for Assay Duration (e.g., 48h) treat->incubate assay 5. Perform Viability Assay incubate->assay analyze 6. Analyze Data & Determine Max Tolerated Concentration assay->analyze

Caption: Experimental workflow for a DMSO tolerance assay.

Best Practices and Troubleshooting

  • Vehicle Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Sterility: Maintain aseptic technique throughout the entire process to prevent contamination of your cell cultures. Use sterile tubes, tips, and reagents.

  • Homogeneity: Ensure all solutions are thoroughly mixed before application to cells to avoid "hot spots" of high compound or solvent concentration. [6][14]* Avoid Freeze-Thaw: Aliquoting the primary stock solution is crucial to preserve its stability and prevent degradation from repeated temperature cycles. [13] Troubleshooting Table

ProblemPotential CauseSuggested Solution
Compound precipitates upon dilution in culture medium. The final concentration exceeds its aqueous solubility limit. / Insufficient mixing.Lower the final working concentration. / Perform an intermediate serial dilution step. / Ensure the medium is pre-warmed to 37°C.
Inconsistent results between experiments. Degradation of stock solution. / Inaccurate pipetting. / Inhomogeneous working solution.Use a fresh aliquot of the stock solution for each experiment. / Calibrate pipettes regularly. / Ensure thorough but gentle mixing of the final working solution before adding to cells.
High background toxicity in vehicle control. The final DMSO concentration is too high for the cell line.Perform a solvent tolerance assay (Protocol 3) to determine the non-toxic limit. / Re-design the experiment to use a lower final DMSO concentration.

References

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Available at: [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Rico Rico, A., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology. Available at: [Link]

  • Prasanna, S., & R, M. (2023). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. Biomedical Science and Clinical Research.
  • de Oliveira, R. B., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available at: [Link]

  • Krabseth, H. M., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Luo, X., et al. (2015). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Journal of Stem Cell Research & Therapy. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). Application note - the study of the influence of dmso on human fibroblasts proliferation in-vitro. Available at: [Link]

  • de Medeiros, J. M. R., et al. (2013). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Brazilian Archives of Biology and Technology. Available at: [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Available at: [Link]

  • Chem-Impex. (n.d.). 4-(1-Piperazinil)benzonitrilo. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1158548-82-3 | Product Name : 4-(Piperazinomethyl)benzonitrile, Hydrochloride. Available at: [Link]

  • MedChemExpress. (n.d.). Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl].
  • PubChem. (n.d.). 4-(Piperazin-1-yl)benzonitrile. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Available at: [Link]

Sources

Application

Protocol for using 4-(piperazin-1-yl)benzonitrile hydrochloride in cross-coupling reactions

Application Note: Advanced Protocols for the Cross-Coupling of 4-(piperazin-1-yl)benzonitrile Hydrochloride Target Audience: Researchers, process chemists, and drug development professionals. Introduction & Strategic Imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Cross-Coupling of 4-(piperazin-1-yl)benzonitrile Hydrochloride

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction & Strategic Importance

Piperazine scaffolds are ubiquitous in modern drug discovery, frequently acting as pharmacokinetic modulators or critical pharmacophores in CNS agents, kinase inhibitors, and targeted protein degraders[1]. Specifically, 4-(piperazin-1-yl)benzonitrile hydrochloride is a highly versatile building block. The electron-withdrawing cyano group modulates the basicity of the distal aniline nitrogen, while the protonated secondary amine remains a prime candidate for late-stage diversification via C-N bond formation[2].

Mechanistic Insights: The Buchwald-Hartwig Amination

The most robust method for the N-arylation of this piperazine scaffold is the palladium-catalyzed Buchwald-Hartwig amination[3]. Designing a successful protocol requires understanding the causality behind each reagent choice:

  • The Hydrochloride Salt Dynamics : Utilizing the HCl salt of 4-(piperazin-1-yl)benzonitrile rather than the free base prevents premature oxidation and degradation during storage. However, this necessitates the addition of a stoichiometric excess of base (typically 2.2 to 3.0 equivalents) to first neutralize the salt and liberate the nucleophilic secondary amine in situ before it can coordinate to the palladium center[4].

  • Catalyst & Ligand Selection : The catalytic cycle relies on a Pd(0)/Pd(II) redox process. For unactivated aryl chlorides, highly active, sterically hindered electron-rich phosphine ligands (e.g., RuPhos or XPhos) are required to facilitate oxidative addition and prevent the formation of inactive palladium dimers[5]. For standard aryl bromides, bidentate ligands like BINAP or DPPF are highly effective at promoting reductive elimination[6].

  • Base Selection : Sodium tert-butoxide (NaOtBu) is the standard for robust substrates. If the aryl halide contains base-sensitive functional groups (e.g., esters or enolizable ketones), weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) must be employed to prevent side reactions[7].

Visualizing the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)X Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Pd(II)(Ar)(Amine) Amine Coordination PdII_OA->PdII_Amine + Free Amine PdII_Amido Pd(II)(Ar)(NR2) Amido Complex PdII_Amine->PdII_Amido + Base, -HX PdII_Amido->Pd0 Reductive Elimination Product Coupled Product Ar-NR2 PdII_Amido->Product

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Experimental Methodology: Self-Validating Protocol

Workflow A 1. Reagent Prep (Inert Atmosphere) B 2. Base Addition (Neutralize HCl) A->B C 3. Degassing (Remove O2) B->C D 4. Cross-Coupling (Thermal Activation) C->D E 5. Workup & Purification D->E

Workflow for the Pd-catalyzed cross-coupling of piperazine salts.

Step-by-Step Protocol

  • Reagent Charging (Glovebox or Schlenk line) : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(piperazin-1-yl)benzonitrile hydrochloride (1.0 equiv, 1.0 mmol), the aryl halide (1.1 equiv, 1.1 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), and BINAP (0.04 equiv, 4 mol%)[8].

    • Self-Validation Check: Ensure the Pd catalyst powder is a deep purple/red color; blackening indicates degradation to inactive Pd black.

  • Base Addition : Add NaOtBu (2.5 equiv, 2.5 mmol). Crucial step: The extra 1.5 equivalents account for the neutralization of the HCl salt and ensure sufficient basicity for the catalytic cycle[4].

  • Solvent Addition & Degassing : Add anhydrous, degassed toluene (10 mL). Degassing is critical; oxygen irreversibly oxidizes the electron-rich phosphine ligands, terminating the catalytic cycle. Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

  • Reaction Execution : Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–18 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the aryl halide and the emergence of a higher-mass product peak confirm conversion.

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient of hexanes/ethyl acetate) to isolate the N,N'-diarylpiperazine derivative.

Quantitative Data Summary

The following table summarizes optimized conditions and expected yields for the cross-coupling of 4-(piperazin-1-yl)benzonitrile hydrochloride with various aryl halides, accounting for the necessary base adjustments.

Aryl Halide PartnerCatalyst System (Pd / Ligand)Base (Equivalents)*Solvent / TempExpected Yield (%)
BromobenzenePd2(dba)3 / BINAPNaOtBu (2.5 eq)Toluene, 100 °C85 - 90%
4-ChlorotolueneRuPhos Pd G3 / RuPhosLiHMDS (2.5 eq)THF, 80 °C88 - 92%
2-BromopyridinePd(OAc)2 / XantphosCs2CO3 (3.0 eq)Dioxane, 100 °C75 - 80%
1-Bromo-4-nitrobenzenePd2(dba)3 / DavePhosK3PO4 (3.0 eq)Toluene, 110 °C81 - 85%

*Note: Base equivalents are intentionally elevated to account for the in situ neutralization of the piperazine hydrochloride salt.

References

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition / PubMed URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link]

Sources

Method

Application Note: Preparation and Handling of 4-(piperazin-1-yl)benzonitrile hydrochloride Stock Solutions in DMSO

Target Audience: Researchers, medicinal chemists, and assay development scientists. Application: High-Throughput Screening (HTS), in vitro pharmacology, and synthetic building block preparation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and assay development scientists. Application: High-Throughput Screening (HTS), in vitro pharmacology, and synthetic building block preparation.

Introduction & Scientific Rationale

4-(piperazin-1-yl)benzonitrile hydrochloride (also known as 1-(4-Cyanophenyl)piperazine hydrochloride) is a highly versatile arylpiperazine building block. It is frequently utilized in medicinal chemistry for the synthesis of 5-HT receptor modulators, antituberculosis agents, and targeted protein degraders (PROTACs)[1][2].

When transitioning this compound from a solid chemical reagent to an assay-ready liquid format, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. As a Senior Application Scientist, I cannot overstate the importance of rigorous stock preparation. The causality here is rooted in physical chemistry: DMSO is a polar aprotic solvent with a high dielectric constant, allowing it to fully solvate the polar hydrochloride salt while accommodating the lipophilic arylpiperazine core.

However, handling the hydrochloride (HCl) salt introduces specific challenges. HCl salts are inherently hygroscopic. If the DMSO used is not strictly anhydrous, or if the stock is exposed to atmospheric moisture, water absorption will occur. This not only alters the effective molarity of the solution but can also create a localized acidic microenvironment that promotes compound degradation or precipitates the free base form during downstream aqueous dilutions. Every step in the protocol below is designed as a self-validating system to mitigate these risks.

Physicochemical Profiling & Reagent Specifications

Before initiating stock preparation, it is critical to verify the physical parameters of the reagent to ensure accurate molarity calculations.

ParameterSpecification
Chemical Name 4-(piperazin-1-yl)benzonitrile hydrochloride
CAS Number 116290-72-3[3]
Molecular Formula C₁₁H₁₃N₃ • HCl (C₁₁H₁₄ClN₃)
Molecular Weight 223.70 g/mol
Appearance White to off-white crystalline powder
Recommended Solvent Anhydrous DMSO (≥99.9% purity, water ≤0.005%)
Solubility Limit in DMSO ~50 mM (Requires sonication)
Standard HTS Stock 10 mM
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C, aliquoted with Argon overlay

Experimental Workflow Visualization

The following diagram illustrates the critical path for preparing a sterile, high-fidelity DMSO stock solution, emphasizing the Quality Control (QC) gates.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dissolution & QC cluster_2 Phase 3: Storage Solid Solid Reagent (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate Weigh Analytical Weighing (Anti-static) Equilibrate->Weigh DMSO Add Anhydrous DMSO (≥99.9% Purity) Weigh->DMSO Sonicate Vortex & Sonicate (Water Bath, 25°C) DMSO->Sonicate QC Visual QC Clear Solution? Sonicate->QC QC->Sonicate No (Precipitate) Filter PTFE Filtration (0.22 µm) QC->Filter Yes Aliquot Aliquot in Amber Tubes (Argon Overlay) Filter->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Step-by-Step Experimental Protocol

This protocol details the preparation of a 10 mL stock solution at 10 mM concentration .

Phase 1: Equilibration and Weighing

Causality Insight: Opening a cold vial immediately exposes the chemical to room-temperature air, causing atmospheric moisture to condense on the powder. Because the HCl salt is hygroscopic, this will artificially inflate the mass during weighing (leading to a sub-potent stock) and introduce water into the DMSO.

  • Equilibration: Remove the solid 4-(piperazin-1-yl)benzonitrile hydrochloride from -20°C storage. Keep the vial sealed and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30–60 minutes.

  • Calculation: To prepare 10 mL of a 10 mM stock:

    • Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Mass = 10 mL × 10 mM × 223.70 g/mol / 1000 = 22.37 mg

  • Weighing: Using a calibrated analytical balance (0.01 mg readability), weigh exactly 22.37 mg of the powder into a static-free, amber glass vial.

Phase 2: Dissolution and Quality Control

Causality Insight: Standard benchtop DMSO rapidly absorbs water from the air. Always use freshly opened, septum-sealed anhydrous DMSO.

  • Solvent Addition: Using a positive displacement pipette, add exactly 10.0 mL of anhydrous DMSO (≥99.9%) to the vial.

  • Agitation: Cap the vial tightly and vortex for 30–60 seconds.

  • Sonication (If required): If particulates remain, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Do not apply heat, as thermal stress can degrade the cyano group or the piperazine ring.

  • Visual QC: Inspect the solution against a light background. It must be completely transparent with no Tyndall effect (light scattering), which would indicate undissolved micro-particulates.

Phase 3: Sterilization and Storage

Causality Insight: DMSO chemically attacks and dissolves cellulose acetate and nitrocellulose filters. Passing a DMSO stock through these filters will ruin the stock and introduce toxic polymers into your downstream biological assays. Only use Polytetrafluoroethylene (PTFE) or nylon filters.

  • Filtration: Draw the solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and filter the solution into a sterile reservoir.

  • Aliquoting: Dispense the solution into single-use aliquots (e.g., 50 µL or 100 µL) using sterile, opaque, or amber polypropylene microcentrifuge tubes.

  • Argon Overlay: Gently blow a stream of Argon or Nitrogen gas over the top of each open tube for 2 seconds to displace oxygen and moisture before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Downstream Application & Assay Integration

When utilizing the stock for in vitro screening (e.g., target binding assays or cell viability screens), managing the transition from 100% DMSO to an aqueous biological buffer is the most critical failure point[4].

Workflow Thaw Thaw 10 mM Stock (Room Temperature) Dilute1 Intermediate Dilution (100x in Anhydrous DMSO) Thaw->Dilute1 Dilute2 Aqueous Buffer Dilution (Final DMSO ≤ 1%) Dilute1->Dilute2 Assay In Vitro Screening (e.g., Target Binding) Dilute2->Assay Data Data Acquisition & IC50 Profiling Assay->Data

Downstream application workflow from DMSO stock thawing to in vitro assay integration.

Troubleshooting the "Solvent Crash"

If 4-(piperazin-1-yl)benzonitrile hydrochloride is injected directly from a 10 mM DMSO stock into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate (a "solvent crash").

  • Solution: Always perform intermediate serial dilutions in 100% DMSO first. Once the desired intermediate concentration is reached (e.g., 100 µM), dilute it 1:100 into the aqueous assay buffer under rapid vortexing. This ensures the final DMSO concentration remains ≤ 1.0% (v/v), which is generally well-tolerated by cell cultures and isolated enzymes, while keeping the compound below its aqueous solubility limit.

The Danger of Freeze-Thaw Cycles

Never return a thawed aliquot to the -80°C freezer. Freezing and thawing DMSO creates a "freeze-concentration" effect, where the solvent freezes before the solute, creating localized pockets of ultra-high concentration that force the compound out of solution. Furthermore, repeated opening of the tube introduces moisture. Always discard unused thawed portions.

References

  • Vertex Pharmaceuticals Inc. (2001). Arylpiperazines and their use as metalloproteinase inhibiting agents. EP1109787B1. European Patent Office.
  • Rakesh, et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(15), 7211-7217. Available at:[Link]

  • Sanford Burnham Prebys Medical Discovery Institute. (2018). Small molecule agonists of neurotensin receptor 1. US9868707B2. U.S. Patent and Trademark Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Piperazin-1-yl)benzonitrile Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and isolation of 4-(piperazin-1-yl)benzonitrile hydrochloride. This guide is designed for researchers and drug development professionals facing yield, purity, or...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 4-(piperazin-1-yl)benzonitrile hydrochloride. This guide is designed for researchers and drug development professionals facing yield, purity, or scalability bottlenecks during Nucleophilic Aromatic Substitution (SNAr) workflows.

Below, we deconstruct the mechanistic causality behind common synthetic failures and provide self-validating troubleshooting protocols to ensure high-fidelity experimental outcomes.

Mechanistic Pathway & Reaction Dynamics

The synthesis relies on the SNAr of 4-fluorobenzonitrile with piperazine. The electron-withdrawing para-cyano group activates the fluorinated carbon, allowing the secondary amine of piperazine to attack and form a transient Meisenheimer complex, followed by the elimination of the fluoride ion[1].

ReactionPathway SM 4-Fluorobenzonitrile + Piperazine MC Meisenheimer Complex SM->MC Nucleophilic Attack Target 4-(Piperazin-1-yl) benzonitrile MC->Target F- Elimination Side 1,4-Bis(4-cyanophenyl) piperazine Target->Side Competing SNAr (Low Piperazine)

SNAr Reaction Pathway and Competing Bis-arylation Mechanism.

Troubleshooting FAQs

Q1: Why am I isolating a high percentage of the bis-arylated side product?

Causality: Piperazine is a symmetrical diamine. Once the first nitrogen attacks 4-fluorobenzonitrile, the resulting mono-adduct (4-(piperazin-1-yl)benzonitrile) still possesses a reactive secondary amine. If the local concentration of the electrophile (4-fluorobenzonitrile) is high relative to unreacted piperazine, a second SNAr reaction occurs, yielding the undesired 1,4-bis(4-cyanophenyl)piperazine[1]. Solution: You must manipulate the reaction kinetics using stoichiometry. Employ a large excess of piperazine (3.0 to 5.0 equivalents) to statistically outcompete the mono-adduct for the electrophile[2]. Alternatively, use mono-Boc-protected piperazine to completely block the second nitrogen, though this requires a subsequent deprotection step.

Q2: My reaction conversion stalls at 70-80%. How can I drive it to completion?

Causality: SNAr reactions require sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex formation. While the para-cyano group is a strong activator, suboptimal solvent polarity or inadequate base surface area will stall the reaction. Solution: Transition to a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) and maintain a reaction temperature between 90 °C and 110 °C[3][4]. Ensure your inorganic base (e.g., K2​CO3​ ) is finely milled; large granular bases have insufficient surface area to efficiently scavenge the generated hydrofluoric acid, leading to a stalled equilibrium.

Q3: I am losing significant product yield during the aqueous workup. What is the optimal extraction strategy?

Causality: The free base, 4-(piperazin-1-yl)benzonitrile, retains moderate water solubility due to its secondary amine and polar cyano group. Washing the organic layer with pure water pulls the product back into the aqueous phase along with the excess piperazine. Solution: Extract the product using Ethyl Acetate (EtOAc) or Isopropyl Acetate (i-PrOAc). Crucially, wash the organic layer with concentrated brine (saturated NaCl) rather than pure water. The high ionic strength of brine "salts out" the organic product, forcing it to remain in the organic phase while effectively partitioning the DMSO and unreacted piperazine into the aqueous waste.

Q4: The hydrochloride salt is gummy and highly hygroscopic instead of a free-flowing powder. How do I fix this?

Causality: This is a stoichiometry and solvent-mediated lattice issue. The piperazine ring has two basic nitrogens. The aliphatic amine ( pKa​ ~9) is easily protonated, while the aniline-like nitrogen ( pKa​ ~3) is significantly less basic. If excess HCl is used, or if it is added too rapidly, you risk forming a mixed mono/dihydrochloride salt. This mixed stoichiometry disrupts the crystal lattice, preventing clean nucleation and drastically increasing hygroscopicity. Solution: Titrate exactly 1.0 to 1.05 equivalents of anhydrous HCl (e.g., HCl in dioxane or ethereal HCl) into a solution of the free base in a moderately polar solvent like Isopropanol (IPA) at 0–5 °C. The slow addition ensures exclusive protonation of the more basic aliphatic nitrogen, yielding the highly crystalline monohydrochloride salt.

Quantitative Strategy Comparison

When optimizing for yield, researchers must choose between a direct SNAr with excess piperazine or a protected route. Use the table below to select the strategy that best fits your scale and purity requirements.

ParameterDirect SNAr (Excess Piperazine)SNAr with Boc-Piperazine
Piperazine Equivalents 3.0 – 5.0 eq1.0 – 1.1 eq (Boc-protected)
Reaction Time 8 – 12 hours12 – 24 hours (includes deprotection)
Bis-arylation Risk Moderate (if mixing is poor)None (secondary amine is protected)
Typical Overall Yield 75% – 85%60% – 70% (over two steps)
Cost & Scalability Low cost, highly scalableHigher cost, lower atom economy

Optimized Experimental Protocol

The following self-validating protocol outlines the direct synthesis method, designed to maximize yield while suppressing bis-arylation.

ProtocolWorkflow Step1 1. SNAr Reaction DMSO, K2CO3, 90-110°C Step2 2. Aqueous Workup EtOAc Extract, Brine Wash Step1->Step2 Step3 3. Purification Silica Gel or Crystallization Step2->Step3 Step4 4. Salt Formation 1.05 eq HCl in IPA Step3->Step4

Optimized Experimental Workflow for Synthesis and Salt Formation.

Phase 1: Free Base Synthesis
  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzonitrile (1.0 eq) and finely milled anhydrous K2​CO3​ (2.0 eq).

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous DMSO (approx. 5-7 mL per gram of starting material). Add anhydrous piperazine (4.0 eq) in one portion[3].

  • Reaction: Heat the mixture to 90–100 °C under a nitrogen atmosphere. Stir vigorously for 8–12 hours. Validation check: Monitor by TLC or LC-MS until the 4-fluorobenzonitrile peak is consumed.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice water. Extract the aqueous mixture three times with EtOAc.

  • Washing: Wash the combined organic layers thoroughly with saturated aqueous NaCl (brine) (3 × 50 mL) to remove DMSO and excess piperazine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 4-(piperazin-1-yl)benzonitrile free base in a minimum volume of Isopropanol (IPA) or an EtOAc/MeOH mixture.

  • Cooling: Chill the solution in an ice bath to 0–5 °C.

  • Titration: Dropwise, add 1.05 equivalents of a standardized solution of HCl in 1,4-dioxane (4M) or ethereal HCl. Validation check: A white precipitate should begin to form immediately.

  • Isolation: Stir the suspension for 1 hour at 0 °C to ensure complete crystallization. Filter the solid under a vacuum, wash the filter cake with cold diethyl ether, and dry in a vacuum oven at 40 °C overnight to afford the pure 4-(piperazin-1-yl)benzonitrile hydrochloride as a free-flowing white solid.

References

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of a Spiro[cyclohex-1,1′-isobenzofuranyl] Dopamine Receptor Antagonist American Chemical Society (ACS)[Link]

  • SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of[4-(3-Fluoro-5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] benzonitrile AWS / ACS Publications[Link]

Sources

Optimization

Troubleshooting precipitation of 4-(piperazin-1-yl)benzonitrile hydrochloride in aqueous media

Welcome to the dedicated technical support center for 4-(piperazin-1-yl)benzonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-(piperazin-1-yl)benzonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the handling and behavior of this compound in aqueous media. Our goal is to equip you with the scientific principles and practical methodologies to overcome challenges related to its solubility and precipitation.

Troubleshooting Guide: Precipitation Issues

This section addresses specific precipitation problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Immediate Precipitation Upon Addition to Water

Question: I am trying to dissolve 4-(piperazin-1-yl)benzonitrile hydrochloride in water for my experiment, but it precipitates immediately. What is happening and how can I fix this?

Answer:

Immediate precipitation upon adding 4-(piperazin-1-yl)benzonitrile hydrochloride to neutral water is often due to the conversion of the highly soluble hydrochloride salt into its less soluble free base form. This phenomenon is known as disproportionation[1][2].

Scientific Explanation:

4-(piperazin-1-yl)benzonitrile is a basic compound due to the piperazine moiety, which contains two nitrogen atoms[3]. When protonated to form the hydrochloride salt, the molecule becomes highly polar and generally more water-soluble[4]. However, the solubility of the salt and its stability in solution are highly dependent on the pH.

The piperazine group has two pKa values, approximately 5.35 and 9.73 for the parent molecule[3]. For 4-(piperazin-1-yl)benzonitrile, the pKa of the piperazine nitrogen attached to the phenyl ring will be lower than 9.73 due to the electron-withdrawing nature of the benzonitrile group. A predicted pKa for a similar compound, 4-(4-methyl-piperazin-1-yl)benzonitrile, is around 7.62[5].

In neutral water (pH ~7), a significant portion of the compound may exist as the free base, which is less polar and has lower aqueous solubility than the hydrochloride salt[6]. If the concentration of the free base exceeds its solubility limit, it will precipitate out of solution.

This protocol aims to maintain the compound in its protonated, more soluble form by lowering the pH of the aqueous medium.

Materials:

  • 4-(piperazin-1-yl)benzonitrile hydrochloride

  • Purified water (e.g., Milli-Q or deionized)

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare an Acidified Solvent: Instead of dissolving the compound directly in neutral water, first adjust the pH of the water. For a starting point, aim for a pH of 2-3 units below the estimated pKa of the piperazine group (e.g., pH 4-5).

  • pH Adjustment: To a known volume of water, add 0.1 M HCl dropwise while stirring and monitoring the pH until the target pH is reached.

  • Dissolution: Slowly add the pre-weighed 4-(piperazin-1-yl)benzonitrile hydrochloride to the acidified water while stirring continuously.

  • Observation: The compound should readily dissolve in the acidified water. If any solid remains, a slight, gentle warming (to no more than 40°C) can be applied, as solubility generally increases with temperature[7].

  • Final pH Adjustment (if necessary for your experiment): If your experiment requires a higher pH, you can carefully adjust it upwards with a suitable buffer system. Be aware that increasing the pH may bring you closer to the point of precipitation.

Diagram: pH-Dependent Solubility of a Basic Compound

The following diagram illustrates the relationship between pH, the ionization state of the piperazine moiety, and its solubility.

G cluster_pH pH Scale cluster_Form Dominant Species cluster_Solubility Aqueous Solubility Low_pH Low pH (e.g., < 5) Protonated Protonated Form (Salt) R-NH2+ Low_pH->Protonated Favors Neutral_pH Neutral pH (e.g., 7) Free_Base Free Base Form R-NH Neutral_pH->Free_Base Can lead to significant population of High_pH High pH (e.g., > 9) High_pH->Free_Base Favors High_Solubility High Solubility Protonated->High_Solubility Leads to Low_Solubility Low Solubility (Precipitation Risk) Free_Base->Low_Solubility Leads to

Caption: pH effect on the form and solubility of 4-(piperazin-1-yl)benzonitrile.

Issue 2: Precipitation Over Time or Upon Standing

Question: I successfully dissolved 4-(piperazin-1-yl)benzonitrile hydrochloride, but after some time, or when I store the solution, a precipitate forms. Why is this happening?

Answer:

Precipitation over time, even from an initially clear solution, can be caused by several factors including temperature fluctuations, solvent evaporation, or a gradual shift in pH. For hydrochloride salts, a common issue is the "common ion effect" if the solution is exposed to sources of chloride ions[8][9].

Scientific Explanation:

  • Temperature: The solubility of most solids in liquids is endothermic, meaning solubility increases with temperature[10][11]. If you prepared a saturated solution at a slightly elevated temperature, cooling to room temperature can lead to supersaturation and subsequent precipitation.

  • Solvent Evaporation: If the container is not properly sealed, the solvent (water) can evaporate over time. This increases the concentration of the solute, potentially exceeding its solubility limit and causing precipitation.

  • pH Changes: Aqueous solutions can absorb atmospheric carbon dioxide, which forms carbonic acid and can slightly lower the pH. While this would generally favor the solubility of a basic hydrochloride, other interactions with container materials or components of a complex medium could alter the pH.

  • Common Ion Effect: The dissolution of a hydrochloride salt (R-NH₂⁺Cl⁻) is an equilibrium process. If an external source of chloride ions (Cl⁻) is introduced, Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the formation of the solid salt and thus reducing its solubility[9]. This can be a concern in buffered systems containing chloride salts (e.g., phosphate-buffered saline containing NaCl).

Procedure:

  • Control Temperature: Prepare your solutions at the temperature at which they will be used and stored. If you must heat the solution to achieve dissolution, ensure the final concentration is well below the saturation point at room temperature.

  • Proper Sealing: Always use tightly sealed containers (e.g., with parafilm or screw caps) to prevent solvent evaporation, especially during long-term storage.

  • Use a Buffer: If your experimental conditions permit, preparing your solution in a suitable buffer (e.g., citrate or acetate buffer for acidic pH) will maintain a stable pH and prevent precipitation due to pH fluctuations. Ensure the buffer components do not introduce a common ion or react with your compound.

  • Avoid Excess Chloride: When working with concentrated solutions of 4-(piperazin-1-yl)benzonitrile hydrochloride, be mindful of the total chloride ion concentration in your medium. If possible, choose buffers or media that do not contain high concentrations of chloride salts[8].

Data Table: Factors Affecting Solution Stability

FactorPotential ProblemRecommended Action
Temperature Decreased solubility upon coolingPrepare and store at a constant temperature. Avoid creating supersaturated solutions.
Solvent Evaporation Increased concentration over timeUse tightly sealed containers for preparation and storage.
pH Instability Shift towards pH of precipitationUse a suitable buffer system to maintain an optimal pH.
Common Ion Effect Reduced solubility in high Cl⁻ mediaAvoid buffers/media with high concentrations of chloride salts if possible[9].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for 4-(piperazin-1-yl)benzonitrile hydrochloride?

For biological and many chemical applications, the preferred solvent is an aqueous medium with an acidic pH. As a polar hydrochloride salt, it is expected to have good solubility in polar solvents like water, methanol, and ethanol[12][13]. For organic synthesis where the free base is needed, the hydrochloride salt can be dissolved in an aqueous acidic solution, and then the free base can be extracted into a non-polar organic solvent after basification[13]. The free base form is soluble in polar organic solvents[6].

Q2: How does hygroscopicity affect this compound?

Piperazine and some of its salts are known to be hygroscopic, meaning they can absorb moisture from the air[7]. This can lead to the caking of the solid powder and can potentially introduce variability in weighing. It is recommended to store the compound in a desiccator and to handle it in a low-humidity environment if possible.

Q3: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent system can be an effective strategy. For example, adding a small amount of a water-miscible polar organic solvent like methanol or ethanol to an aqueous suspension can sometimes improve solubility[13]. However, the addition of a co-solvent may impact your experimental system, so this should be validated for your specific application.

Q4: What is salt disproportionation and why is it important?

Salt disproportionation is a process where a more soluble salt form of a drug reverts to its less soluble neutral (free base or free acid) form in solution[1]. This is a critical issue for hydrochloride salts of weakly basic compounds like 4-(piperazin-1-yl)benzonitrile. It can lead to a loss of solubility, precipitation, and potentially reduced bioavailability in drug development contexts[2]. Controlling the pH of the solution is the primary method to prevent this[14][15].

Diagram: Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_timing When does it precipitate? start->check_timing immediate Immediately upon adding to water check_timing->immediate Immediately over_time Over time or upon standing check_timing->over_time Over Time cause_immediate Likely Cause: Disproportionation to free base in neutral pH immediate->cause_immediate check_conditions Check Storage Conditions over_time->check_conditions solution_immediate Solution: Use acidified water (pH 4-5) for dissolution cause_immediate->solution_immediate cause_temp Temperature Fluctuation? check_conditions->cause_temp cause_evap Solvent Evaporation? check_conditions->cause_evap cause_common_ion Common Ion Effect? check_conditions->cause_common_ion solution_stability Solutions: - Store at constant temp - Use sealed containers - Use a buffer - Avoid excess [Cl-] cause_temp->solution_stability cause_evap->solution_stability cause_common_ion->solution_stability

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 4-(Piperazin-1-yl)benzonitrile Hydrochloride

Welcome to the technical support center for the N-alkylation of 4-(piperazin-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 4-(piperazin-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The piperazine moiety is a cornerstone in modern drug discovery, and its successful functionalization is critical for developing novel therapeutics.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. We will address common challenges in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is not proceeding. I've combined my 4-(piperazin-1-yl)benzonitrile hydrochloride, alkyl halide, and solvent, but TLC/LC-MS analysis shows only starting material. What is the fundamental issue?

Answer: This is the most common initial hurdle and it stems from the nature of your starting material. The designation "hydrochloride" (HCl) signifies that your piperazine is a salt. The nitrogen atom you intend to alkylate is protonated, forming an ammonium salt. In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack on the alkylating agent, rendering it unreactive.

The core solution is the addition of a suitable base. A base is required to neutralize the hydrochloride salt and deprotonate the piperazine nitrogen, thus generating the free, nucleophilic secondary amine in situ.

Causality:

  • Stoichiometry is Critical: You will need a minimum of two equivalents of base when using an alkyl halide.

    • Equivalent 1: Neutralizes the hydrochloride salt to liberate the free amine.

    • Equivalent 2: Scavenges the acid (e.g., HBr, HCl) that is generated as a byproduct of the SN2 reaction.[3]

  • Incomplete Reaction: Using only one equivalent of base will result in, at best, 50% conversion, as the reaction will stop once the generated acid has protonated all the available free amine.

Q2: I'm observing significant formation of a di-alkylated byproduct. How can I improve selectivity for the mono-alkylated product?

Answer: Over-alkylation is a classic challenge in amine chemistry.[4][5] It occurs because the mono-alkylated product, a tertiary amine, can often be more nucleophilic than the starting secondary amine, leading to a second alkylation event to form a quaternary ammonium salt.[4][6] Several strategies can be employed to mitigate this.

Strategies to Promote Mono-Alkylation:

  • Slow Addition of the Alkylating Agent: This is one of the most effective and straightforward techniques. By adding the alkylating agent dropwise via a syringe pump over several hours, you maintain a very low concentration of the electrophile in the reaction vessel. This ensures it is more likely to react with the more abundant starting material rather than the newly formed mono-alkylated product.[3][4]

  • Control Stoichiometry: Use only a slight excess (1.05–1.2 equivalents) of the alkylating agent. While tempting to push the reaction to completion with a large excess, this will invariably lead to over-alkylation.[7]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[6][8]

  • Consider an Alternative Synthetic Route: If direct alkylation proves difficult to control, reductive amination is an excellent alternative that inherently avoids over-alkylation. This two-step, one-pot process involves the formation of an iminium ion from the piperazine and an aldehyde or ketone, followed by immediate reduction.[8][9]

Q3: How do I choose the optimal base and solvent for my reaction?

Answer: The choice of base and solvent are interdependent and crucial for success. The goal is to select a combination that effectively deprotonates the starting material and facilitates the SN2 reaction without causing unwanted side reactions.

Base Selection: Inorganic bases are generally preferred as they are non-nucleophilic and their insolubility in many organic solvents can make workup easier.

BasepKa of Conjugate AcidCommon SolventsKey Considerations & Insights
Potassium Carbonate (K₂CO₃) ~10.3Acetonitrile, DMFA cost-effective, workhorse base suitable for most reactive alkyl halides (iodides, bromides). Its limited solubility can sometimes lead to slower reaction rates.
Cesium Carbonate (Cs₂CO₃) ~10.3Acetonitrile, DMF, THFMore soluble than K₂CO₃, which often leads to significantly faster reaction rates. The "cesium effect" can accelerate SN2 reactions. An excellent choice for less reactive alkylating agents (e.g., chlorides).
DIPEA (DIPEA) ~11DCM, AcetonitrileAn organic, non-nucleophilic "proton sponge". Being a liquid, it ensures a homogeneous reaction. However, it can be difficult to remove during workup. Best used when an inorganic base is unsuitable.[1][3]
Triethylamine (TEA) ~10.8DCM, AcetonitrileSimilar to DIPEA but can sometimes act as a nucleophile itself, leading to the formation of quaternary ammonium byproducts. Use with caution.[8][10]

Solvent Selection: Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.

SolventPolarityBoiling PointKey Considerations & Insights
Acetonitrile (MeCN) Polar Aprotic82 °CExcellent choice for many N-alkylation reactions. It is relatively easy to remove under reduced pressure.[3][11]
Dimethylformamide (DMF) Polar Aprotic153 °CIts high boiling point allows for higher reaction temperatures, which can be necessary for unreactive alkylating agents. However, it can be difficult to remove and may decompose at high temperatures or in the presence of strong bases.[8]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189 °CSimilar to DMF but even more polar. Can significantly accelerate SN2 reactions. Prone to decomposition and can complicate workup due to its high boiling point and water miscibility.[8]
1,4-Dioxane Nonpolar Aprotic101 °CA good alternative when a less polar solvent is required. Often used in reductive amination protocols.

Visualized Workflows and Decision Making

A logical workflow is essential for both executing the experiment and troubleshooting issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Piperazine HCl, Base (2-3 eq.), & Solvent B Stir at RT for 30-60 min (In-situ free-base formation) A->B C Slowly Add Alkylating Agent (1.1 eq.) B->C D Heat to Target Temp (e.g., 60-80 °C) C->D E Monitor by TLC/LC-MS (2-24 hours) D->E F Cool & Filter (Remove inorganic salts) E->F G Concentrate Filtrate F->G H Aqueous Workup (e.g., EtOAc/Water Extraction) G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for direct N-alkylation.

When faced with poor results, a structured troubleshooting approach is necessary.

G A Poor Reaction Outcome? B Mainly Starting Material? A->B Yes C Low Yield with Byproducts? A->C No D Check Base Stoichiometry (Need >= 2 eq.) B->D Yes E Increase Temperature or Switch to More Reactive Alkyl Halide (I > Br > Cl) B->E No F Check for Di-Alkylation C->F Yes G Consider Alternative Route: Reductive Amination C->G No

Caption: Troubleshooting decision tree for N-alkylation issues.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol provides a robust starting point for the direct alkylation method.

Materials:

  • 4-(piperazin-1-yl)benzonitrile hydrochloride (1.0 eq.)

  • Alkyl bromide (1.1-1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(piperazin-1-yl)benzonitrile hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.).

  • Add anhydrous acetonitrile to the flask to create a suspension (typically a 0.1 to 0.5 M concentration with respect to the starting material).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the free piperazine base.

  • Add the alkyl bromide (1.1-1.2 eq.) to the mixture. For optimal selectivity, this should be done dropwise over 1-2 hours using a syringe pump.[6]

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[11]

Protocol 2: N-Alkylation via Reductive Amination

This method is superior for preventing over-alkylation and is compatible with a wide range of aldehydes and ketones.[8][9]

Materials:

  • 4-(piperazin-1-yl)benzonitrile hydrochloride (1.0 eq.)

  • Triethylamine (TEA) or DIPEA (1.1 eq.)

  • Aldehyde or Ketone (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-(piperazin-1-yl)benzonitrile hydrochloride (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.1 eq.) and stir for 20-30 minutes at room temperature to generate the free base.

  • Add the desired aldehyde or ketone (1.2 eq.) to the mixture and stir for an additional 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Note: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.[12]

References

  • I. V. Mic, A. A. C. Braga, C. B. T. T. Dias, D. S. P. Abdalla, L. K. Ishii. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • H. G. Walker. (1959). Purification of piperazine.
  • A. B. Plantz, P. T. Anastas, D. T. Allen. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. [Link]

  • S. J. K. Forrest, A. C. Clemens, T. A. Hunt, C. J. Smith, C. J. Chuck, W. J. Macquarrie. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Center for Biotechnology Information. [Link]

  • G. L. Lauria, G. C. Ventimiglia, A. Montalbano, G. D. C. T. S. Anna, V. D. Ferro, G. C. M. L. G. P. G. Diana. (2024). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. University of Palermo Institutional Research Archive. [Link]

  • A. T. H. T. T. L. A. S. C. T. B. J. M. A. T. D. W. C. MacMillan. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • M. K. Barman, S. Jana, B. Maji. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • N. A. T. T. G. S. J. C. K. A. L. M. D. A. Douglas. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • J. Ashenhurst. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

Optimization

Resolving common impurities in 4-(piperazin-1-yl)benzonitrile hydrochloride batches

Technical Support Center: Troubleshooting 4-(Piperazin-1-yl)benzonitrile Hydrochloride Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated guide to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-(Piperazin-1-yl)benzonitrile Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated guide to address the most persistent challenges encountered during the synthesis and purification of 4-(piperazin-1-yl)benzonitrile hydrochloride. This molecule is a critical building block in medicinal chemistry, typically synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzonitrile with piperazine[1].

While the SNAr pathway is highly robust, scaling this reaction frequently introduces a complex impurity profile. This guide explores the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-purity batch recovery.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a significant +186 Da mass shift relative to my target product. What is this impurity and why is it forming? A1: You are observing 1,4-bis(4-cyanophenyl)piperazine , the classic bis-arylation impurity.

  • Causality: Piperazine is a symmetrical diamine. Once the first nitrogen attacks 4-fluorobenzonitrile via SNAr, the resulting mono-aryl piperazine still possesses a secondary amine. Although the electron-withdrawing cyanophenyl group slightly reduces the nucleophilicity of this second nitrogen, the high reaction temperatures required for SNAr (e.g., 90 °C in DMSO) provide sufficient activation energy for the second amine to attack another equivalent of the electrophile[1].

  • Resolution: To suppress this thermodynamically driven over-reaction, you must either use a massive stoichiometric excess of piperazine (3–5 equivalents) to outcompete the mono-aryl product, or switch to a mono-protected piperazine (e.g., N-Boc-piperazine)[2].

Q2: My final hydrochloride salt is contaminated with unreacted 4-fluorobenzonitrile. How do I selectively remove it? A2: 4-fluorobenzonitrile is a highly lipophilic, neutral molecule[3].

  • Causality: If the SNAr reaction does not reach 100% conversion, or if a slight excess of the electrophile was used, it will co-extract into the organic phase during standard aqueous workup.

  • Resolution: Because your target product contains a basic amine, it forms a highly polar hydrochloride salt. You can remove the unreacted 4-fluorobenzonitrile by triturating the crude HCl salt in a non-polar or moderately polar solvent (e.g., diethyl ether or ethyl acetate). The target salt remains strictly insoluble, while the unreacted 4-fluorobenzonitrile dissolves and is washed away in the filtrate.

Q3: Elemental analysis of my batch shows excess chloride, and NMR reveals a disproportionate piperazine signal. What happened? A3: Your batch is heavily contaminated with piperazine dihydrochloride .

  • Causality: Free piperazine is highly water-soluble. However, if you attempt to form the HCl salt directly from a crude organic mixture without rigorous aqueous washing, residual free piperazine will precipitate as an insoluble dihydrochloride salt alongside your product.

  • Resolution: Implement a pH-controlled biphasic extraction prior to salt formation. Adjust the aqueous phase to pH 9.0–9.5. The pKa of the secondary amine in 4-(piperazin-1-yl)benzonitrile is ~8.5, meaning it will be largely un-ionized and partition into the organic layer. Unreacted piperazine has a much higher pKa1 (~9.8), meaning a significant portion remains protonated and highly water-soluble, staying in the aqueous layer.

Part 2: Data Presentation & Analytical Markers

The following table summarizes the quantitative analytical data for the target molecule and its common impurities to aid in rapid batch screening.

Compound / ImpurityOrigin in WorkflowLC-MS (ESI+) m/zTLC (Silica, 10% MeOH/DCM)Removal Strategy
4-(Piperazin-1-yl)benzonitrile Target Product 188.1 [M+H]+ Rf ~ 0.4 N/A
1,4-Bis(4-cyanophenyl)piperazineSNAr Over-reaction289.1 [M+H]+Rf ~ 0.8 (Less polar)Prevent via N-Boc protection
4-FluorobenzonitrileUnreacted Starting MaterialN/A (Poor ionization)Rf ~ 0.9 (UV active)Ether trituration of final HCl salt
Piperazine DihydrochlorideUnreacted Starting Material87.1[M+H]+Rf ~ 0.0 (Stays at baseline)pH 9.0-9.5 aqueous extraction

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis via N-Boc Protection (Bis-arylation Prevention)

This protocol utilizes a protecting group strategy to mathematically eliminate the possibility of bis-arylation, ensuring absolute chemoselectivity[4].

  • Reaction Setup: In an oven-dried flask, dissolve 4-fluorobenzonitrile (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous DMSO (0.5 M). Add finely powdered K2CO3 (2.0 eq).

  • Heating & SNAr: Stir the suspension at 90 °C for 8–12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the 4-fluorobenzonitrile spot (Rf ~0.6) disappears, replaced by a single new UV-active spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature. Dilute with deionized water (5x volume) and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to completely partition the DMSO into the aqueous phase. Dry over Na2SO4 and concentrate.

  • Deprotection & Salt Formation: Dissolve the crude Boc-protected intermediate in anhydrous ethereal HCl (2.0 M). Stir at room temperature for 4 hours.

    • Validation Checkpoint: The system is self-validating; as the Boc group is cleaved and the HCl salt forms, the highly polar 4-(piperazin-1-yl)benzonitrile hydrochloride will spontaneously precipitate as a white crystalline solid. Filter and wash with cold ether.

Protocol B: pH-Controlled Purification of Crude Mixtures

Use this protocol if you synthesized the molecule using unprotected piperazine and need to resolve a complex mixture of salts and bis-arylated impurities.

  • Phase Initialization: Dissolve the crude reaction mixture in a 1:1 biphasic system of Dichloromethane (DCM) and 1.0 M aqueous HCl.

    • Causality: This protonates all amines, driving the target product and free piperazine into the aqueous layer, while the neutral 4-fluorobenzonitrile and the highly lipophilic bis-arylated impurity remain in the DCM.

  • First Separation: Separate the layers. Discard the DCM layer (contains the bis-arylated impurity).

  • pH Adjustment: Slowly add 1.0 M NaOH to the aqueous layer until the pH reaches exactly 9.0–9.5.

    • Validation Checkpoint: Use a calibrated pH meter. Do not exceed pH 10, or free piperazine will begin to partition into the organic phase.

  • Second Extraction: Extract the aqueous layer with fresh DCM (3x). The mono-arylated target (pKa ~8.5) is now neutral and moves into the DCM. The piperazine (pKa ~9.8) remains partially protonated in the aqueous layer.

  • Isolation: Dry the DCM layer over Na2SO4, concentrate, and treat with anhydrous HCl in dioxane to precipitate the pure target salt.

Part 4: Mechanistic & Workflow Visualizations

ReactionPathway A 4-Fluorobenzonitrile C 4-(Piperazin-1-yl)benzonitrile (Target Product) A->C SNAr Reaction (K2CO3, DMSO, 90°C) B Piperazine (Nucleophile) B->C D 1,4-Bis(4-cyanophenyl)piperazine (Bis-arylation Impurity) C->D + Excess 4-Fluorobenzonitrile (Secondary Amine Attack)

Figure 1: SNAr reaction pathway illustrating the thermodynamic formation of the bis-arylation impurity.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) AqExt Aqueous Extraction (Adjust to pH 9.0-9.5) Crude->AqExt OrgPhase Organic Phase (DCM) (Target + Neutral Impurities) AqExt->OrgPhase Extracts Target AqPhase Aqueous Phase (Piperazine Salts) AqExt->AqPhase Discard Acidify Acidification (Anhydrous HCl in Ether) OrgPhase->Acidify Add HCl Precipitate Pure Target HCl Salt (Precipitates) Acidify->Precipitate Filtration Filtrate Filtrate (Unreacted 4-F-Ph-CN) Acidify->Filtrate Discard

Figure 2: pH-controlled extraction workflow for isolating the target API from piperazine salts.

References

  • [1] Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [4] Synthesis of a Spiro[cyclohex-1,1'-isobenzofuranyl] Dopamine Receptor Antagonist. American Chemical Society (ACS). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 4-(Piperazin-1-yl)benzonitrile Hydrochloride Purity: A Comparative Guide

For drug development professionals and analytical chemists, validating a purity assay for basic amine intermediates is a notoriously complex task. 4-(piperazin-1-yl)benzonitrile hydrochloride (CAS: 68104-63-2) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, validating a purity assay for basic amine intermediates is a notoriously complex task. 4-(piperazin-1-yl)benzonitrile hydrochloride (CAS: 68104-63-2) is a highly polar, basic compound frequently utilized in the synthesis of neuroactive therapeutics and antituberculosis agents[1],[2].

The analytical challenge lies in its chemical structure: the secondary amine within the piperazine ring is highly basic. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic amines interact strongly with the stationary phase, leading to severe peak tailing, compromised resolution, and inaccurate quantification[3].

This guide objectively compares three distinct chromatographic methodologies to overcome this challenge and provides a self-validating, step-by-step protocol compliant with the latest [4].

The Mechanistic Challenge: Why Basic Amines Tail

To engineer a robust method, we must first understand the causality of chromatographic failure. On standard silica-based C18 columns, analyte retention should ideally be driven purely by hydrophobic partitioning. However, at mid-to-high pH levels, residual silanol groups (Si-OH) on the silica surface ionize into negatively charged silanoxanes (Si-O⁻)[5].

When the protonated piperazine ring of 4-(piperazin-1-yl)benzonitrile travels through the column, it undergoes a strong secondary ion-exchange interaction with these ionized silanols[3]. This dual-retention mechanism causes a fraction of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak (Asymmetry factor, As > 1.5)[3].

PeakTailing Analyte 4-(piperazin-1-yl)benzonitrile (Basic Amine) Hydrophobic Hydrophobic Retention (C18 Alkyl Chain) Analyte->Hydrophobic Primary Mechanism Silanol Secondary Interaction (Ionized Silanols, Si-O⁻) Analyte->Silanol Mid/High pH on Silica Ideal Ideal Symmetrical Peak (As < 1.2) Hydrophobic->Ideal Pure Partitioning Tailing Peak Tailing (As > 1.5) Silanol->Tailing Mixed-Mode Retention

Fig 1. Dual-retention mechanisms causing peak tailing in basic amines on silica columns.

Comparative Analysis of HPLC Methodologies

To establish a trustworthy purity assay, chromatographers must suppress these secondary interactions. Below is an objective comparison of three field-proven approaches.

Method A: Low pH Silanol Suppression (0.1% TFA)
  • Mechanism : Operating at a highly acidic pH (e.g., pH 2.0) using 0.1% Trifluoroacetic acid (TFA) protonates the residual silanols, neutralizing their charge (Si-OH) and preventing ion exchange[6]. The analyte remains fully protonated and elutes via ion-pairing and hydrophobic interactions[2].

  • Performance : Highly reproducible and utilizes standard C18 columns. However, extreme low pH can slowly hydrolyze the column's bonded phase over time[7].

Method B: Silanol Shielding via Competing Base (TEA)
  • Mechanism : This method adds a competing base, such as 5 mM Triethylamine (TEA), to a neutral phosphate buffer. TEA aggressively binds to the anionic silanol groups, effectively "shielding" them from the piperazine analyte[7].

  • Performance : Improves peak shape on older, Type-A silica columns. Unfortunately, silanol suppressors accelerate the hydrolysis of the stationary phase, leading to shorter column lifespans[7].

Method C: High pH Deprotonation (Ammonium Bicarbonate)
  • Mechanism : Utilizing a high pH mobile phase (pH 10.0) deprotonates the basic piperazine amine, rendering the analyte neutral. Without a positive charge, the analyte cannot interact ionically with silanols[5].

  • Performance : Yields the sharpest, most symmetrical peaks and maximizes retention. It strictly requires specialized hybrid-silica columns (e.g., Ethylene Bridged Hybrid) designed to withstand alkaline degradation.

Quantitative Data Comparison
Method ParameterMethod A (Low pH)Method B (Shielding)Method C (High pH)
Column Type Standard C18Polar-Embedded C18Hybrid C18 (e.g., BEH)
Mobile Phase 0.1% TFA (pH 2.0)Phosphate pH 7.0 + 5mM TEA10mM NH₄HCO₃ (pH 10.0)
Mechanism Silanol ProtonationSilanol ShieldingAnalyte Deprotonation
Asymmetry (As) 1.2 - 1.41.3 - 1.51.0 - 1.1
Theoretical Plates ~10,000~8,500~15,000
Column Lifespan ModerateShortLong

Step-by-Step Validation Methodology (ICH Q2(R2) Framework)

Once the optimal method is selected, it must be validated according to the to ensure it is scientifically fit for its intended purpose[4]. The following self-validating protocol guarantees data integrity.

Phase 1: Specificity & Forced Degradation

Causality: Ensures the method can unambiguously measure the analyte in the presence of impurities or degradants without co-elution[8].

  • Prepare a 1.0 mg/mL stock solution of 4-(piperazin-1-yl)benzonitrile hydrochloride.

  • Subject separate aliquots to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), and 60°C (thermal) for 24 hours.

  • Neutralize the solutions, dilute to a working concentration of 0.1 mg/mL, and inject into the HPLC.

  • Acceptance Criteria : The active pharmaceutical ingredient (API) peak must remain baseline-resolved (Resolution > 1.5) from all degradation products.

Phase 2: Linearity & Range

Causality: Demonstrates that the detector response is directly proportional to the analyte concentration across the required testing interval[4].

  • Perform serial dilutions from the stock solution to create 6 concentration levels.

  • Ensure the range covers the reporting limit (e.g., 0.05% of nominal) up to 120% of the specification limit[4].

  • Inject each standard in triplicate and plot peak area against concentration.

  • Acceptance Criteria : The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept should be near zero.

Phase 3: Accuracy & Precision

Causality: Accuracy confirms the closeness to the true value, while precision ensures the method's random error remains strictly controlled[9].

  • Precision : Inject the 100% nominal standard six consecutive times. Calculate the Relative Standard Deviation (RSD).

  • Accuracy : Spike known amounts of API into a blank matrix at 50%, 100%, and 150% levels (prepare in triplicate).

  • Acceptance Criteria : Recovery must be between 98.0% – 102.0%. Precision RSD must be < 2.0%.

Phase 4: Robustness

Causality: Proves the method's resilience to minor, inevitable daily fluctuations in a QC environment, preventing future out-of-specification (OOS) investigations[10].

  • Systematically alter one parameter at a time: Mobile phase pH (± 0.2 units), Column Temperature (± 5°C), and Flow Rate (± 0.1 mL/min)[10].

  • Acceptance Criteria : System suitability criteria (Asymmetry < 1.5, Plate Count > 10,000) must pass under all varied conditions.

ICHValidation Opt Method Optimization (Selectivity & Symmetry) Spec Specificity (Blank & Forced Degradation) Opt->Spec Baseline Resolved Lin Linearity & Range (Reporting Level to 120%) Spec->Lin No Interference Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc R² > 0.999 Rob Robustness (pH, Temp, Flow Variations) Acc->Rob RSD < 2.0% Valid Validated Purity Method (ICH Q2(R2) Compliant) Rob->Valid Fit for Purpose

Fig 2. ICH Q2(R2) lifecycle validation workflow for quantitative purity assays.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes . Phenomenex. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents . National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

A Comparative Guide to the NMR Spectra of 4-(piperazin-1-yl)benzonitrile Hydrochloride

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of 4-(piperazin-1-yl)benzonitrile hydrochloride. Tailored for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of 4-(piperazin-1-yl)benzonitrile hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through ¹H and ¹³C NMR spectroscopy, offering a foundational reference for quality control, structural verification, and impurity profiling.

Introduction to 4-(piperazin-1-yl)benzonitrile Hydrochloride and its Analytical Importance

4-(piperazin-1-yl)benzonitrile and its hydrochloride salt are key intermediates in medicinal chemistry.[1] The piperazine moiety is a common pharmacophore in drug design, and the benzonitrile group offers a versatile handle for further chemical modification.[2] Given its role in the synthesis of potentially therapeutic agents, stringent structural confirmation and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of small molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[5][6] This guide focuses on the interpretation of ¹H and ¹³C NMR spectra, which are crucial for verifying the identity and purity of 4-(piperazin-1-yl)benzonitrile hydrochloride.

Principles of NMR Analysis for Structural Elucidation

NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[4] When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected as a signal, known as the Free Induction Decay (FID).[5] A mathematical operation called Fourier Transform converts the FID into a spectrum of frequency versus intensity.

Key parameters derived from an NMR spectrum include:

  • Chemical Shift (δ): The position of a signal along the x-axis, which is indicative of the electronic environment of the nucleus.[7] It is reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[8][9]

  • Integration: The area under a signal in ¹H NMR, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting): The splitting of a signal into multiple lines due to the influence of neighboring nuclei (spin-spin coupling). This provides information about the connectivity of atoms.[5]

  • Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz). It is a measure of the strength of the interaction between coupled nuclei.

Predicted NMR Spectral Analysis of 4-(piperazin-1-yl)benzonitrile Hydrochloride

A thorough understanding of the expected NMR spectrum is crucial before analyzing experimental data. The structure of 4-(piperazin-1-yl)benzonitrile hydrochloride features a disubstituted benzene ring and a piperazine ring, which becomes protonated in the hydrochloride form.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (H-2, H-3, H-5, H-6): The benzene ring is para-substituted, creating a symmetric AA'BB' spin system. This typically results in two doublet-like signals, each integrating to two protons. The protons ortho to the electron-withdrawing nitrile group (H-3, H-5) are expected to appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating piperazine nitrogen (H-2, H-6).

  • Piperazine Protons (H-8/H-12 and H-9/H-11): In the hydrochloride salt, the piperazine ring is protonated, leading to changes in the chemical shifts of the adjacent protons. The four protons on the carbons attached to the phenyl ring (H-8, H-12) will be in a different chemical environment than the four protons on the carbons adjacent to the protonated nitrogen (H-9, H-11). This will likely result in two distinct multiplets, each integrating to four protons.

  • N-H Protons: The protons on the nitrogens of the piperazinium ion may appear as a broad signal, and its position can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the nitrile group (C-4) and the carbon attached to the piperazine nitrogen (C-1) will have distinct chemical shifts. The symmetry of the ring will result in two signals for the four CH carbons (C-2/C-6 and C-3/C-5).

  • Nitrile Carbon (C-7): The carbon of the nitrile group typically appears in the 115-125 ppm range.

  • Piperazine Carbons: Due to the protonation and symmetry, two signals are expected for the four piperazine carbons (C-8/C-12 and C-9/C-11).

Experimental Data and Comparative Analysis

This section presents typical experimental NMR data for 4-(piperazin-1-yl)benzonitrile hydrochloride and provides a comparative analysis. The choice of solvent is critical for NMR analysis; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts due to its high polarity and ability to solubilize the compound.

Data Summary Table

The following table summarizes the expected and typical experimental chemical shifts for 4-(piperazin-1-yl)benzonitrile hydrochloride in DMSO-d₆.

Assignment Proton (¹H) Carbon (¹³C) Expected ¹H δ (ppm) Typical Experimental ¹H δ (ppm) Expected ¹³C δ (ppm) Typical Experimental ¹³C δ (ppm)
AromaticH-2, H-6C-2, C-67.0 - 7.3~7.1113 - 117~115
AromaticH-3, H-5C-3, C-57.5 - 7.8~7.7132 - 136~134
Aromatic-C-1--150 - 155~152
Aromatic-C-4--100 - 105~103
Nitrile-C-7--118 - 122~120
PiperazineH-8, H-12C-8, C-123.4 - 3.7~3.645 - 50~47
PiperazineH-9, H-11C-9, C-113.1 - 3.4~3.242 - 46~44
PiperaziniumN-H-Variable (broad)~9.5 (broad)--

Note: Experimental values are approximate and can vary slightly based on concentration, temperature, and instrument calibration.

Analysis of Alternative Solvents

The choice of deuterated solvent can influence the chemical shifts observed in an NMR spectrum.[10][11] For instance, using D₂O would lead to the exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful technique for confirming the assignment of N-H protons. In a less polar solvent like CDCl₃ (if solubility permits), the chemical shifts of the aromatic protons might be slightly different due to altered solvent-solute interactions.

Experimental Protocols

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.[12][13]

Sample Preparation
  • Weigh approximately 10-20 mg of 4-(piperazin-1-yl)benzonitrile hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

NMR Data Acquisition Workflow

The following diagram illustrates a standard workflow for acquiring 1D NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve Sample in Deuterated Solvent insert_sample Insert Tube into Spinner prep_sample->insert_sample place_in_magnet Place Sample in Magnet insert_sample->place_in_magnet lock_shim Lock and Shim place_in_magnet->lock_shim tune_probe Tune Probe lock_shim->tune_probe acquire_data Acquire FID tune_probe->acquire_data ft Fourier Transform acquire_data->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate_ref Integrate & Reference baseline_correct->integrate_ref analyze Spectral Analysis integrate_ref->analyze

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Instrument Parameters
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Number of scans (NS): 16 or 32

    • Relaxation delay (D1): 1-2 seconds

    • Acquisition time (AQ): 3-4 seconds

  • ¹³C NMR:

    • Number of scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)

    • Relaxation delay (D1): 2 seconds

    • Proton decoupling should be applied to obtain singlets for all carbon signals.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained NMR spectra, several validation steps should be incorporated into the protocol:

  • Solvent Peak Referencing: The residual proton signal of the deuterated solvent should be used for referencing the chemical shift scale.[10][14] For DMSO-d₅, the residual proton signal appears at approximately 2.50 ppm.[11]

  • Integration Check: The relative integrals of the signals in the ¹H NMR spectrum should correspond to the number of protons in the structure. For example, the ratio of the integrals for the aromatic protons to the piperazine protons should be 4:8 (or 1:2).

  • Impurity Identification: The presence of unexpected signals may indicate impurities. Common impurities include residual solvents from synthesis (e.g., ethyl acetate, hexane), which can be identified by their characteristic chemical shifts.[15][16]

  • Consistency Across Experiments: The spectra should be reproducible. Running the sample on different occasions or on different instruments should yield consistent results.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of ¹H and ¹³C NMR spectra of 4-(piperazin-1-yl)benzonitrile hydrochloride. By understanding the predicted spectral features and following a robust experimental protocol, researchers can confidently verify the structure and assess the purity of this important chemical intermediate. Adherence to standardized procedures and careful data interpretation are essential for ensuring the quality and reliability of data in drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(5), 1699–1703. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818. [Link]

  • National and Kapodistrian University of Athens. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Meena, G. S. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11), 17366-17370. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 10-13. [Link]

  • University of Washington. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59–84. [Link]

  • University of Maryland, Baltimore County. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(1), 117–142. [Link]

  • StudyGuides.com. (2026, February 1). Application to Small Molecules - Overview. Retrieved from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Florida. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. [Link]

  • Bouatra, S., & Wishart, D. S. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 629. [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-(Piperazin-1-Ylmethyl)Benzonitrile Hydrochloride(CAS# 1158548-82-3). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperazin-1-yl)benzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(piperazine-1-sulfonyl)benzonitrile hydrochloride (C11H13N3O2S). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[1-(piperazin-1-yl)ethyl]benzonitrile dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-PIPERAZIN-1-YL-2-TRIFLUOROMETHYL-BENZONITRILE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 47-54. [Link]

  • Wuest, M., Koeckerling, M., & Wuest, F. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477–2489. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

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Safety & Regulatory Compliance

Safety

4-(Piperazin-1-yl)benzonitrile hydrochloride proper disposal procedures

Proper disposal of complex pharmaceutical intermediates like 4-(Piperazin-1-yl)benzonitrile hydrochloride requires a rigorous, chemistry-aware approach. As a bifunctional molecule containing both a basic piperazine ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex pharmaceutical intermediates like 4-(Piperazin-1-yl)benzonitrile hydrochloride requires a rigorous, chemistry-aware approach. As a bifunctional molecule containing both a basic piperazine ring and a reactive aryl nitrile group—stabilized as an acidic hydrochloride salt—this compound presents unique toxicological and logistical challenges.

This guide provides laboratory professionals, researchers, and environmental health and safety (EHS) personnel with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To safely manage chemical waste, one must first understand the causality behind its hazards. 4-(Piperazin-1-yl)benzonitrile hydrochloride is not a generic organic waste; its specific functional groups dictate its hazard classifications and disposal pathways[1].

  • The Piperazine Moiety (Sensitization & Corrosivity): Piperazine derivatives are biologically active and highly irritating. According to OSHA and NIOSH evaluations, exposure to piperazine salts can cause severe contact dermatitis, eye damage, and respiratory sensitization (asthma-like allergies)[2]. Even in the hydrochloride salt form, the compound retains its potential to act as a severe irritant (Skin Corr. 1B, Eye Dam. 1)[1].

  • The Benzonitrile Group (Thermal & Chemical Reactivity): While aryl nitriles are generally more stable than aliphatic nitriles, they must be isolated from strong acids and extreme heat. Under extreme thermal decomposition or highly acidic conditions, the nitrile group (-C≡N) can liberate highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[3].

  • The Hydrochloride Salt (pH & Halogenation): The presence of the HCl counterion increases the compound's aqueous solubility but renders its solutions acidic. If acidic aqueous waste containing this compound is inadvertently mixed with common lab disinfectants (like sodium hypochlorite/bleach), it can generate toxic chloramine gas[4]. Furthermore, the chloride ion categorizes the organic waste as "halogenated," requiring specific high-temperature incineration protocols to prevent the formation of dioxins[5].

Quantitative Hazard & Disposal Matrix

The following table summarizes the quantitative data and operational thresholds required for safe handling and waste categorization[1][6].

ParameterSpecification / Operational Data
Chemical Identity 4-(Piperazin-1-yl)benzonitrile hydrochloride
Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhal.), Skin Corr. 1B, Eye Dam. 1
Aqueous Solution pH Acidic (Typically pH < 4.0 depending on concentration)
Primary Waste Stream Halogenated Organic Waste (Due to chloride counterion)
Incompatible Materials Strong oxidizers, strong acids, hypochlorites (bleach)
Required PPE Double nitrile gloves, chemical splash goggles, lab coat
Final Disposal Route High-Temperature Incineration (via EHS)

Step-by-Step Disposal Workflows

Every disposal protocol must be a self-validating system. Do not rely on visual inspection; use pH indicators and strict segregation rules to ensure chemical stability before handing waste over to EHS.

Protocol A: Disposal of Solid Waste (Powders and Crystals)
  • Segregation: Collect all unreacted solid 4-(Piperazin-1-yl)benzonitrile hydrochloride in a dedicated, puncture-proof, and sealable high-density polyethylene (HDPE) container.

  • Isolation: Ensure the container is strictly isolated from solid oxidizers (e.g., nitrates, permanganates) to prevent highly exothermic reactions.

  • Labeling: Affix a hazardous waste tag immediately. Label as: "Hazardous Waste - Toxic/Irritant Solid (Halogenated Organic Salt)."

  • Validation: Verify the cap is hermetically sealed. Store in a designated secondary containment bin within a corrosive/toxic storage cabinet until EHS pickup.

Protocol B: Disposal of Aqueous Solutions

Because the hydrochloride salt forms an acidic solution, it must be neutralized before being consolidated into bulk aqueous waste carboys to prevent dangerous cross-reactions[4].

  • Preparation: Transfer the aqueous waste to a large beaker or Erlenmeyer flask inside a certified chemical fume hood.

  • Neutralization: Slowly add a dilute base (e.g., 1M Sodium Hydroxide or saturated Sodium Bicarbonate solution) dropwise while stirring continuously.

  • Validation (Critical Step): Monitor the pH using a calibrated pH meter or universal indicator paper. Stop the addition of base when the pH stabilizes between 6.0 and 8.0 .

  • Consolidation: Once neutralized, transfer the solution to the "Aqueous Hazardous Waste" container. Ensure the waste log notes the presence of dissolved nitrile and piperazine derivatives.

Protocol C: Disposal of Organic Liquid Waste
  • Solvent Compatibility Check: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, DMF), do not attempt to neutralize it.

  • Halogenated Segregation: Because of the chloride counterion, pour the mixture exclusively into a Halogenated Organic Waste container[6]. Mixing this into a non-halogenated stream violates EPA/RCRA incineration protocols and poses severe environmental risks[5].

  • Labeling: Update the waste log attached to the carboy to include: "Contains 4-(Piperazin-1-yl)benzonitrile HCl."

Disposal Workflow Visualization

The following diagram maps the logical relationship between the physical state of the chemical waste and its required disposal pathway.

DisposalWorkflow Start 4-(Piperazin-1-yl)benzonitrile HCl Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SolidCont Seal in Compatible Solid Waste Container Solid->SolidCont Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Solvents (e.g., DMSO, MeOH) Liquid->Organic Label Label: Hazardous Waste Toxic/Irritant Organic Salt SolidCont->Label Neutralize Neutralize to pH 6.0-8.0 (1M NaOH / NaHCO3) Aqueous->Neutralize Check pH Organic->Label Segregate as Halogenated Neutralize->Label pH 6-8 Confirmed EHS EHS Collection & High-Temp Incineration Label->EHS Final Transfer

Caption: Workflow for the safe segregation, neutralization, and disposal of 4-(Piperazin-1-yl)benzonitrile HCl waste.

References

  • Fisher Scientific (2023). SAFETY DATA SHEET: 4-Piperazin-1-yl-benzonitrile. Retrieved from[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH (1988). 1988 OSHA PEL Project - Piperazine Dihydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) (1973). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Ball State University (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)benzonitrile hydrochloride
Reactant of Route 2
4-(Piperazin-1-yl)benzonitrile hydrochloride
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